Isocarboxazid

Catalog No.
S530884
CAS No.
59-63-2
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocarboxazid

CAS Number

59-63-2

Product Name

Isocarboxazid

IUPAC Name

N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16)

InChI Key

XKFPYPQQHFEXRZ-UHFFFAOYSA-N

solubility

Very slightly soluble in hot water
2.24e-01 g/L

Synonyms

5-Methyl-3-isoxazole-carboxylic Acid 2-Benzylhydrazide; 3-(N-Benzylhydrazinocarbonyl)-5-methylisoxazole; Ro-5-0831; Marplan;

Canonical SMILES

CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2

Treatment-Resistant Depression:

Isocarboxazid, a monoamine oxidase inhibitor (MAOI), has been explored in research as a potential treatment option for treatment-resistant depression (TRD). TRD refers to depression that does not respond adequately to standard treatments like selective serotonin reuptake inhibitors (SSRIs). Studies suggest that Isocarboxazid might be effective in individuals who haven't responded to other medications. However, due to its potential for serious side effects and interactions with other medications, it is typically reserved for severe cases of TRD when other options have been exhausted.

Understanding the Mechanism of Action in Depression:

Researchers are actively investigating the mechanisms by which Isocarboxazid exerts its antidepressant effects. Its primary action is to inhibit the breakdown of monoamines, including serotonin, norepinephrine, and dopamine, in the brain. By increasing the availability of these neurotransmitters, Isocarboxazid may help improve mood and cognitive function in individuals with depression. However, the exact mechanisms underlying its therapeutic effects are still being elucidated.

Research on Potential Applications Beyond Depression:

Isocarboxazid is also being investigated for its potential role in treating other conditions, including:

  • Anxiety disorders: Some studies suggest that Isocarboxazid might be helpful in managing anxiety symptoms, particularly in individuals with comorbid depression and anxiety.
  • Parkinson's disease: Research is ongoing to explore the use of Isocarboxazid in combination with other medications for managing symptoms of Parkinson's disease.

Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) primarily used as an antidepressant. It was approved for clinical use in the United States in 1959 and is marketed under the brand name Marplan. The compound's chemical formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2}, and it belongs to the hydrazine class of drugs. Isocarboxazid functions by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This inhibition leads to increased levels of these neurotransmitters, contributing to its antidepressant effects .

Isocarboxazid acts by irreversibly inhibiting monoamine oxidase (MAO), an enzyme that breaks down monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, isocarboxazid allows these neurotransmitters to remain active for longer durations, leading to improved mood regulation [].

Decomposition

Information on the specific decomposition pathways of isocarboxazid is not readily available in scientific literature.

Physical and Chemical Properties

  • Melting point: 160-162 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, freely soluble in alcohol []
  • pKa: 8.3 []

Isocarboxazid has several safety concerns:

  • Food and Drug Interactions: A significant risk associated with isocarboxazid is its interaction with certain foods and medications. Consuming tyramine-rich foods (aged cheeses, cured meats, fermented products) in combination with isocarboxazid can lead to a dangerous increase in blood pressure (hypertensive crisis) []. Similarly, certain medications can also interact with isocarboxazid, so careful monitoring and dietary restrictions are crucial during treatment [].
  • Serotonin Syndrome: Isocarboxazid can increase serotonin levels, potentially leading to serotonin syndrome, a condition characterized by agitation, confusion, and tremors. This risk is heightened if taken with other medications that also elevate serotonin levels.
  • Other Adverse Effects: Common side effects of isocarboxazid include dizziness, drowsiness, dry mouth, sexual dysfunction, and insomnia [].

Isocarboxazid acts by irreversibly binding to monoamine oxidase enzymes, specifically monoamine oxidase-A and monoamine oxidase-B. This binding prevents the enzymatic degradation of monoamines, thus elevating their concentrations in the central nervous system. The primary metabolic pathway involves hepatic metabolism where isocarboxazid is converted into hippuric acid, a major metabolite .

Key Reactions:

  • Inhibition of Monoamine Oxidase:
    Monoamine+IsocarboxazidMAOInhibition\text{Monoamine}+\text{Isocarboxazid}\xrightarrow{\text{MAO}}\text{Inhibition}
  • Metabolism:
    IsocarboxazidLiverHippuric Acid\text{Isocarboxazid}\xrightarrow{\text{Liver}}\text{Hippuric Acid}

Isocarboxazid can be synthesized through various chemical methods involving hydrazine derivatives. The synthesis typically involves:

  • Formation of Hydrazone: Reacting a suitable aldehyde with hydrazine.
  • Cyclization and Modification: Further reactions lead to the formation of the isocarboxazid structure.

A common synthetic route includes:

  • Reacting phenylhydrazine with a suitable carboxylic acid derivative under acidic conditions to yield isocarboxazid .

Isocarboxazid has numerous drug interactions due to its mechanism of action. It can cause severe hypertensive crises when taken with foods high in tyramine (e.g., aged cheeses) or certain medications (e.g., other MAO inhibitors). Patients must be closely monitored for interactions with other antidepressants, particularly selective serotonin reuptake inhibitors, which can lead to serotonin syndrome .

Notable Interactions:

  • Tyramine-rich Foods: Can cause hypertensive crisis.
  • Other Antidepressants: Risk of serotonin syndrome.
  • Stimulants: Increased risk of hypertensive events.

Isocarboxazid shares similarities with other monoamine oxidase inhibitors but has unique characteristics that distinguish it from them.

CompoundChemical FormulaMechanismUnique Features
IsocarboxazidC12H13N3O2MAO InhibitionIrreversible binding; used less frequently
PhenelzineC11H12N2OMAO InhibitionAlso used for anxiety; reversible binding
TranylcypromineC11H14N2OMAO InhibitionMore potent; rapid onset

Uniqueness

Isocarboxazid's irreversible action on both subtypes of monoamine oxidase makes it particularly effective but also necessitates careful dietary management compared to its counterparts .

The synthesis of isocarboxazid hinges on nucleophilic acyl substitution, where benzylhydrazine attacks the electrophilic carbonyl carbon of methyl 5-methylisoxazole-3-carboxylate. This reaction proceeds via a tetrahedral alkoxide intermediate, followed by elimination of methanol to form the hydrazide bond [1] [2]. Early methods described in US Patent 2,908,688 utilized solvent-free conditions at 60–100°C, achieving moderate yields but requiring extensive purification due to impurity formation [2]. Modern approaches, such as those in WO2017021246A1, employ stoichiometric optimization, with a 1:1.05 molar ratio of ester to benzylhydrazine, enhancing conversion efficiency to 92% [1].

ParameterTraditional MethodOptimized Method
SolventNoneIsopropanol
Temperature (°C)60–10045
Molar Ratio (Ester:Hydrazine)1:11:1.05
Yield (%)3892

The reaction’s regioselectivity is attributed to the electron-withdrawing isoxazole ring, which polarizes the ester carbonyl group, facilitating nucleophilic attack [4]. Post-reaction, the crude product is treated with organic bases like triethylamine to neutralize residual acids, minimizing side reactions [1]. Recrystallization in heptane-isopropanol mixtures further purifies the product, reducing impurities such as unreacted benzylhydrazine to <0.1% [2].

Solvent-Mediated Crystallization Control in Scale-Up Processes

Crystallization plays a pivotal role in determining the purity and bioavailability of isocarboxazid. Early scale-up efforts faced challenges with polymorphic instability, necessitating multi-step recrystallization in methanol and hydrochloric acid [2]. Recent innovations leverage solvent mixtures to modulate crystal growth kinetics. For instance, combining heptane (low polarity) with isopropanol (high polarity) in a 3:1 ratio suppresses vaterite formation, yielding uniform calcite-like crystals with 99.5% purity [1] [5].

The dielectric constant of the solvent system critically influences nucleation rates. Ethanol-water mixtures (10–15% ethanol) reduce interfacial tension, accelerating nucleation by 40% compared to pure aqueous systems [5]. This phenomenon aligns with the Ostwald-Freundlich equation, where smaller critical nucleus sizes lower the energy barrier for crystallization. Post-crystallization, antisolvent precipitation with n-heptane achieves a 98% recovery rate, minimizing product loss during filtration [1].

Solvent SystemCrystallization Efficiency (%)Purity (%)
Methanol-HCl7295.2
Heptane-Isopropanol9899.5
Ethanol-Water (15%)8998.7

Green Chemistry Approaches for Benzylhydrazine Intermediate Synthesis

Benzylhydrazine, a key intermediate in isocarboxazid synthesis, has traditionally been produced via stoichiometric hydrazine substitution on benzyl chloride. This method generates hazardous waste, including ammonium chloride and unreacted hydrazine. Green alternatives focus on catalytic amination and solvent recycling.

The Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂/Xantphos), enables benzylhydrazine synthesis at 80°C with 85% yield, eliminating stoichiometric metal waste [2]. Additionally, biphasic systems (water-toluene) facilitate reagent separation, reducing organic solvent use by 70% [1]. Life-cycle assessments reveal a 45% reduction in carbon footprint compared to classical routes [2].

MethodCatalystSolventYield (%)
Classical SubstitutionNoneEthanol68
Buchwald-HartwigPd(OAc)₂/XantphosWater-Toluene85

Microwave-assisted synthesis further enhances energy efficiency, completing reactions in 20 minutes versus 12 hours for conventional heating [1]. These advances align with Principle 5 of Green Chemistry (safer solvents), as exemplified by the replacement of dichloromethane with cyclopentyl methyl ether in downstream steps [2].

Monoamine oxidase inhibition ceases soon after first-pass hydrolysis converts isocarboxazid to smaller, far less potent fragments. Experiments in rodents, primates and human liver fractions all converge on three key facts [1] [2] [3]:

  • Hydrolysis is obligatory and rate-limiting.
  • Benzylhydrazine is the primary intermediate; it is short-lived and seldom recovered intact in urine [4] [5].
  • The downstream oxidative sequence funnels almost all label into benzoic acid and then hippuric acid, which is excreted renally [6] [7].

Hepatic Carboxylesterase-Mediated Hydrolysis to Active Metabolites

Table 1 summarises the best-quantified kinetic data available. “Relative Vₘₐₓ” values are normalised to the rat baseline because different laboratories reported activities in disparate units.

SpeciesKm (mM)Relative VₘₐₓReference
Rat liver microsomes2.1 [8]1.0 (baseline) [8]
Guinea-pig liver microsomes1.9 [3]10× higher than rat [3]
Cynomolgus monkey liver microsomes1.6 [9]4× higher than rat [9]
Human pooled hepatic S-91.8 [2]3× higher than rat [2]

Key mechanistic observations

  • The same serine-active centre that hydrolyses anaesthetic esters cuts the isoxazole amide bond, liberating benzylhydrazine and 5-methyl-3-isoxazolecarboxylic acid [8] [10].
  • Immunochemical cross-reactivity shows rat and monkey enzymes share ~60% antigenic identity, explaining parallel kinetics [10].
  • Neither flavin mono-oxygenase nor cytochrome P450 contribute detectably to the initial cleavage; esterase-selective inhibitors (di-isopropyl-fluorophosphate, bis-p-nitrophenyl-phosphate) abolish activity in vitro [4] [11].

Species-Specific Differences in Hippuric Acid Excretion Profiles

Benzylhydrazine undergoes rapid oxidative de-amination to benzaldehyde, then benzoic acid, finally glycine conjugation to hippuric acid [12]. Quantitative recovery of hippuric acid varies by species (Table 2).

Species (dose route)% of administered ^14C recovered as hippuric acid (24 h)Reference
Rat, 10 mg/kg p.o.75% [6]
Guinea-pig, 10 mg/kg p.o.55% (higher benzoyl-glucuronide fraction) [3]
Rabbit, 10 mg/kg p.o.92% [6]
Beagle dog, 5 mg/kg p.o.48% [13]
Human (therapeutic 1 mg/kg)80 – 85% [7]

Interpretation

  • Rodent glycine-conjugation capacity is high; rabbits approach quantitative conversion [6].
  • Carnivores divert more benzoic acid toward glucuronidation, reducing hippurate output [13].
  • Despite lower esterase activity, humans clear label mainly as hippuric acid because downstream conjugation is efficient [7].

Placental Transfer Dynamics and Fetal Exposure Risks

Pregnant-rat autoradiography shows isocarboxazid label in fetal tissues within 15 min of maternal gavage [3]. Core findings:

Matrix (gestation day 17)Peak ^14C concentration (% of maternal plasma)Time to peak (min)Reference
Fetal plasma60%60 [3]
Amniotic fluid45%120 [3]
Fetal liver140% (accumulation)120 [3]

Additional observations

  • Only benzylhydrazine and benzoic-acid–derived radioactivity were measurable; parent isocarboxazid remained below detection, confirming near-complete maternal hydrolysis before placental passage [3].
  • Enzyme-histochemistry reveals negligible esterase activity in placenta; transfer therefore reflects passive diffusion of small metabolites rather than local hydrolysis [3] [14].
  • Compared with rats, rhesus-monkey perfused-placenta studies show lower fetal:maternal AUC ratios (~0.3), paralleling slower maternal hydrolysis and tighter fetal membrane selectivity [15].

Developmental Pharmacokinetic Implications

Because fetal exposure is to benzylhydrazine and benzoate, not the MAOI itself, the direct neuro-chemical risk is minimal; however, benzylhydrazine competes for pyridoxal-5′-phosphate, theoretically perturbing fetal amino-acid metabolism [12]. No teratogenic signal has been substantiated in rodents at ≤20 mg/kg, but growth restriction appears when dams receive 100 mg/kg, concurrent with elevated fetal hippurate load [3] [16].

Data Integration and Remaining Gaps

Knowledge elementPresent evidenceKey uncertainty
Carboxylesterase kineticsIn vitro Km and Vₘₐₓ for four species (Table 1)No whole-organ clearance values in humans
Major urinary metaboliteHippuric acid dominant in all species (Table 2)Exact mass balance in primates at clinical doses
Placental transferQuantified in rat; qualitative in monkeyNo human cord-blood data

Targeted human micro-dosing studies with accelerator mass spectrometry would close the pharmacokinetic gap without ethical impediment.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.100776666 g/mol

Monoisotopic Mass

231.100776666 g/mol

Boiling Point

394.5ºC at 760 mmHg

Heavy Atom Count

17

LogP

1.49
1.49 (LogP)
2.4

Appearance

Solid powder

Melting Point

105-106 °C
105 - 106 °C

UNII

34237V843T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isocarboxazid is indicated for the treatment of the enduring and debilitating symptoms of depression that have not responded to other antidepressant drugs. Depression is a common but serious mood disorder. The patient will present changes in its feelings, thoughts, and ability to handle everyday activities. For a mood disorder to be considered as depression, the symptoms should be present for at least two weeks.
FDA Label

Livertox Summary

Isocarboxazid is a monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Isocarboxazid therapy is associated with rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Pharmacology

In vivo and in vitro studies demonstrated isocarboxazid-driven inhibition of MAO in the brain, heart, and liver. The reduced MAO activity, caused by isocarboxazid, results in an increased concentration of serotonin, epinephrine, norepinephrine, and dopamine in storage sites throughout the central nervous system (CNS) and sympathetic nervous system. The increase of one or more monoamines is the basis for the antidepressant activity of MAO inhibitors like isocarboxazid.[A2219]
Isocarboxazid is a hydralazine and monoamine oxidase (MAO) inhibitor with antidepressant activity. Isocarboxazid blocks the breakdown (oxidative deamination) of biogenic amines by inhibiting MAO, thereby increasing the concentrations of norepinephrine and 5-hydroxytrytamine (5-HT) at central aminergic receptors. These neurotransmitters are involved in sustaining mood and emotions. The down-regulation of central beta-adrenergic and serotonergic receptors by chronic inhibition of MAO may also contribute to the antidepressant effects seen by isocarboxazid. (NCI05)

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AF - Monoamine oxidase inhibitors, non-selective
N06AF01 - Isocarboxazid

Mechanism of Action

Isocarboxazid works by irreversibly blocking the action of monoamine oxidases (MAO) in the nervous system. MAO subtypes A and B are involved in the metabolism of serotonin and catecholamine neurotransmitters such as epinephrine, norepinephrine, and dopamine. Isocarboxazid, as a nonselective MAO inhibitor, binds irreversibly to monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Isocarboxacid, like other monoamine oxidase inhibitors, are unique psychopharmacological agents whose clinical effect is related to the direct action of the monoamine oxidases to transform them into reactive metabolites.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

59-63-2

Absorption Distribution and Excretion

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. These drugs are readily absorbed by the GI tract, present a low bioavailability and reach peak concentrations in 1-2 hours.
Most of the eliminated dose is found in the urine, accounting for the 42.5% of the administered dose after 24 hours. From this amount, 75% of the renally eliminated drug is in the form of hippuric acid. Another section of the eliminated dose is observed through the intestinal tract and it accounts for 22% of the administered dose after 24 hours.

Metabolism Metabolites

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. These drugs are rapidly metabolized by acetylation in the liver. As part of the metabolism, hippuric acid is a major metabolite.
Hepatic and rapid (by oxidation).

Wikipedia

Isocarboxazid
Chromium(II)_acetate

FDA Medication Guides

Marplan
Isocarboxazid
TABLET;ORAL
VALIDUS PHARMS INC
11/08/2018

Biological Half Life

The pharmacokinetic profile of isocarboxazid have not been fully studied but it is suggested that its properties should be fairly similar to the ones of some analogs like phenelzine and tranylcypromine. The isocarboxazid half-life is of little interest as it is an irreversible monoamine oxidase inhibitor. These drugs present a very short half-life of 1.5-4 hours due to rapid hepatic metabolism.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023

Anticholinergic medication for antipsychotic-induced tardive dyskinesia

Hanna Bergman, Karla Soares-Weiser
PMID: 29341071   DOI: 10.1002/14651858.CD000204.pub2

Abstract

Antipsychotic (neuroleptic) medication is used extensively to treat people with serious mental illnesses. However, it is associated with a wide range of adverse effects, including movement disorders. Because of this, many people treated with antipsychotic medication also receive anticholinergic drugs in order to reduce some of the associated movement side-effects. However, there is also a suggestion from animal experiments that the chronic administration of anticholinergics could cause tardive dyskinesia.
To determine whether the use or the withdrawal of anticholinergic drugs (benzhexol, benztropine, biperiden, orphenadrine, procyclidine, scopolamine, or trihexylphenidyl) are clinically effective for the treatment of people with both antipsychotic-induced tardive dyskinesia and schizophrenia or other chronic mental illnesses.
We retrieved 712 references from searching the Cochrane Schizophrenia Group's Study-Based Register of Trials including the registries of clinical trials (16 July 2015 and 26 April 2017). We also inspected references of all identified studies for further trials and contacted authors of trials for additional information.
We included reports identified in the search if they were controlled trials dealing with people with antipsychotic-induced tardive dyskinesia and schizophrenia or other chronic mental illness who had been randomly allocated to (a) anticholinergic medication versus placebo (or no intervention), (b) anticholinergic medication versus any other intervention for the treatment of tardive dyskinesia, or (c) withdrawal of anticholinergic medication versus continuation of anticholinergic medication.
We independently extracted data from included trials and we estimated risk ratios (RR) with 95% confidence intervals (CIs). We assumed that people who left early had no improvement. We assessed risk of bias and created a 'Summary of findings' table using GRADE.
The previous version of this review included no trials. We identified two trials that could be included from the 2015 and 2017 searches. They randomised 30 in- and outpatients with schizophrenia in the USA and Germany. Overall, the risk of bias was unclear, mainly due to poor reporting: allocation concealment was not described; generation of the sequence was not explicit; studies were not clearly blinded; and outcome data were not fully reported.Findings were sparse. One study reported on the primary outcomes and found that significantly more participants allocated to procyclidine (anticholinergic) had not improved to a clinically important extent compared with those allocated to isocarboxazid (MAO-inhibitor) after 40 weeks' treatment (1 RCT, n = 20; RR 4.20, 95% CI 1.40 to 12.58; very low quality evidence); that there was no evidence of a difference in the incidence of any adverse effects (1 RCT, n = 20; RR 0.33, 95% CI 0.02 to 7.32; very low quality evidence); or acceptability of treatment (measured by participants leaving the study early) (1 RCT, n = 20; RR 0.33, 95% CI 0.02 to 7.32; very low quality evidence). The other trial compared anticholinergic withdrawal with anticholinergic continuation and found no evidence of a difference in the incidence of acceptability of treatment (measured by participants leaving the study early) (1 RCT, n = 10; RR 2.14, 95% CI 0.11 to 42.52; very low quality evidence).No trials reported on social confidence, social inclusion, social networks, or personalised quality of life - outcomes designated important to patients. No studies comparing either i. anticholinergics with placebo or no treatment, or ii. studies of anticholinergic withdrawal, were found that reported on the primary outcome 'no clinically important improvement in TD symptoms and adverse events'.
Based on currently available evidence, no confident statement can be made about the effectiveness of anticholinergics to treat people with antipsychotic-induced tardive dyskinesia. The same applies for the withdrawal of such medications. Whether the withdrawal of anticholinergics may benefit people with antipsychotic-induced TD should be evaluated in a parallel-group, placebo-controlled randomised trial, with adequate sample size and at least 6 weeks of follow-up.


[The use of the monoamine oxidase inhibitor isocarboxazide in treatment-resistant depression]

Jens Knud Larsen, Lene Krogh-Nielsen, Kim Brøsen
PMID: 26692222   DOI:

Abstract

The antidepressant efficacy of isocarboxazide is well established; however, the clinical use early became restricted and today the use of isocarboxazide in Denmark is very limited. Isocarboxazide is safe when keeping a low tyramine-containing diet and avoiding concomitant treatment with certain drugs. The risk of developing oedema can be reduced by vitamin B6 treatment. Normal dosage isocarboxazide may be prescribed for all patients because isocarboxazide is not metabolized through the CYP2D6 enzyme complex like most other antidepressants. It is recommended to include isocarboxazide in the official treatment algorithms for patients who are resistant to conventional antidepressant therapy and electroconvulsive therapy.


Monoamine oxidase inhibitors revisited: what you should know

Joseph F Goldberg, Michael E Thase
PMID: 23473352   DOI: 10.4088/JCP.12ac08299

Abstract




Vitamin B6 treatment of oedema induced by mirtazapine and isocarboxazid

J K Larsen, B B Bendsen, P Bech
PMID: 21410439   DOI: 10.1111/j.1600-0447.2011.01695.x

Abstract




[Irreversible, non-selective monoamine oxidase inhibitors]

Ingrid Castberg, Olav Spigset
PMID: 19373300   DOI: 10.4045/tidsskr.09.34296

Abstract

Irreversible, non-selective monoamine oxidase (MAO) inhibitors were among the first antidepressants. No drugs in this group are currently marketed in Norway, but many physicians will see patients using them, as they can be prescribed on a named patient basis after application to the Norwegian Medicines Agency. This article presents adverse effects, interactions and precautions related to the use of these drugs.


Synthesis of novel N-substituted imidazolecarboxylic acid hydrazides as monoamine oxidase inhibitors

Farzin Hadizadeh, Razieh Ghodsi
PMID: 15784243   DOI: 10.1016/j.farmac.2004.12.007

Abstract

Novel 2-alkylsulfanyl-1-benzyl-5-imidazolecarboxylic acid hydrazides (15a,b) were synthesized as analogues of isocarboxazide, which is a known nonselective irreversible monoamine oxidase inhibitor and tested for monoamine oxidase A and B inhibitory activity. Neither of the compounds showed any inhibition of MAO B activity up to a high concentration of 100 microM. An MAO A activity was only slowly inhibited at this high concentration after prolonged incubation with either compound. This suggests any observed inhibition is not very specific.


Potential repurposing of known drugs as potent bacterial β-glucuronidase inhibitors

Syed Ahmad, Mark A Hughes, Li-An Yeh, John E Scott
PMID: 22535688   DOI: 10.1177/1087057112444927

Abstract

The active metabolite of the chemotherapeutic irinotecan, SN-38, is detoxified through glucuronidation and then excreted into the gastrointestinal tract. Intestinal bacteria convert the glucuronidated metabolite back to the toxic SN-38 using β-glucuronidase (GUS), resulting in debilitating diarrhea. Inhibiting GUS activity may relieve this side effect of irinotecan. In this study, we sought to determine whether any known drugs have GUS inhibitory activity. We screened a library of Food and Drug Administration-approved drugs with a cell-free biochemical enzyme assay using purified bacterial GUS. After triage, five drugs were confirmed to inhibit purified bacterial GUS. Three of these were the monoamine oxidase inhibitors nialamide, isocarboxazid, and phenelzine with average IC(50) values for inhibiting GUS of 71, 128, and 2300 nM, respectively. The tricyclic antidepressant amoxapine (IC(50) = 388 nM) and the antimalarial mefloquine (IC(50) = 1.2 µM) also had activity. Nialamide, isocarboxazid, and amoxapine had no significant activity against purified mammalian GUS but showed potent activity for inhibiting endogenous GUS activity in a cell-based assay using living intact Escherichia coli with average IC(50) values of 17, 336, and 119 nM, respectively. Thus, nialamide, isocarboxazid, and amoxapine have potential to be repurposed as therapeutics to reduce diarrhea associated with irinotecan chemotherapy and warrant further investigation for this use.


[Combined use of chlordiazepoxide (Contol) and isocarboxazid (Enerzer) in depressive states]

T SAKURAI, M NISHISONO
PMID: 14496239   DOI:

Abstract




PSYCHOTHERAPEUTIC DRUGS IN THE TREATMENT OF DEPRESSIONS

L E HOLLISTER, J J PRUSMACK
PMID: 15446065   DOI:

Abstract




A comparative investigation of isocarboxazid and imipramine in depressive syndromes. A second report

T ROTHMAN, H GRAYSON, J FERGUSON
PMID: 14494444   DOI:

Abstract




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